

# Application Note: Synthesis of DRF 2519 from Benzoxazinone Precursors

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## Compound of Interest

Compound Name: DRF 2519

Cat. No.: B1670943

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## Executive Summary

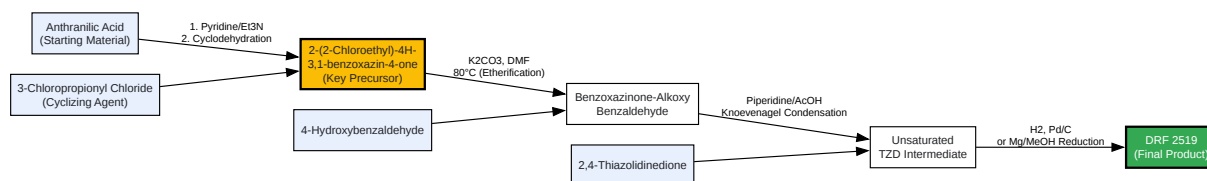
**DRF 2519** represents a class of insulin sensitizers designed to mitigate the side effects of traditional glitazones by incorporating a 4H-3,1-benzoxazin-4-one moiety. This heterocyclic core replaces the lipophilic tail found in rosiglitazone, conferring dual PPAR- $\alpha$  (lipid metabolism) and PPAR- $\gamma$  (glucose homeostasis) activity.

This protocol outlines the convergent synthesis of **DRF 2519**. The workflow is divided into three phases:

- Construction of the Benzoxazinone Precursor: Cyclodehydration of anthranilic acid derivatives.
- Linker Coupling: Etherification with a p-hydroxybenzaldehyde scaffold.
- TZD Head Assembly: Knoevenagel condensation and subsequent reduction.

## Synthetic Pathway Visualization

The following diagram illustrates the logical flow of the synthesis, highlighting the critical benzoxazinone intermediate.



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Caption: Convergent synthesis pathway for **DRF 2519** highlighting the benzoxazinone core formation and TZD coupling.

## Detailed Experimental Protocols

### Phase 1: Synthesis of the Benzoxazinone Precursor

The integrity of the benzoxazinone ring is the limiting factor in this synthesis. Moisture control is critical to prevent hydrolysis back to the open-ring amide.

Target Intermediate: 2-(2-chloroethyl)-4H-3,1-benzoxazin-4-one (or analogous 2-substituted derivative).

Reagents:

- Anthranilic acid (1.0 equiv)
- 3-Chloropropionyl chloride (1.1 equiv)
- Pyridine (2.0 equiv) or Triethylamine (TEA)
- Solvent: Dichloromethane (DCM) or Toluene

Protocol:

- **Acylation:** Dissolve anthranilic acid (13.7 g, 100 mmol) in dry DCM (150 mL) under a nitrogen atmosphere. Cool the solution to 0°C.
- **Addition:** Add pyridine (16 mL, 200 mmol) dropwise. Subsequently, add 3-chloropropionyl chloride (10.5 mL, 110 mmol) dropwise over 30 minutes, maintaining the temperature below 5°C.
- **Reaction:** Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Ethyl Acetate/Hexane 3:7) for the disappearance of anthranilic acid.
- **Cyclodehydration (One-Pot):** If the ring closure is not spontaneous, treat the resulting amide intermediate with acetic anhydride (20 mL) and reflux for 1 hour. Note: For DRF analogues, the acid chloride method often yields the closed ring directly or requires mild dehydration.
- **Workup:** Pour the reaction mixture into ice-cold water. Extract with DCM (3 x 50 mL). Wash the organic layer with 5% NaHCO<sub>3</sub> and brine.
- **Purification:** Dry over anhydrous Na<sub>2</sub>SO<sub>4</sub> and concentrate in vacuo. Recrystallize from hexane/ether to obtain the benzoxazinone precursor as a pale yellow solid.

## Phase 2: Coupling to the Benzaldehyde Linker

This step links the pharmacophore head (benzoxazinone) to the tail scaffold via an ether linkage.

Reagents:

- Benzoxazinone Precursor (from Phase 1)[2]
- 4-Hydroxybenzaldehyde (1.0 equiv)
- Potassium Carbonate (K<sub>2</sub>CO<sub>3</sub>, 2.5 equiv)
- Solvent: DMF (Dimethylformamide)

Protocol:

- Preparation: Suspend anhydrous  $K_2CO_3$  (3.45 g, 25 mmol) in dry DMF (20 mL). Add 4-hydroxybenzaldehyde (1.22 g, 10 mmol) and stir at RT for 30 minutes to generate the phenoxide anion.
- Coupling: Add the Benzoxazinone Precursor (10 mmol) dissolved in DMF (10 mL) to the reaction mixture.
- Heating: Heat the mixture to 80°C for 4–6 hours.
  - Critical Control Point: Do not exceed 100°C to avoid thermal degradation of the benzoxazinone ring.
- Workup: Pour the reaction mixture into crushed ice (200 g). A precipitate should form. Filter the solid, wash copiously with water to remove DMF, and dry.
- Characterization: Verify the aldehyde peak (~9.8 ppm) and the benzoxazinone methylene signals via  $^1H$ -NMR.

## Phase 3: TZD Ring Formation (Knoevenagel & Reduction)

The final phase installs the insulin-sensitizing thiazolidinedione ring.

Protocol:

- Condensation: Dissolve the aldehyde intermediate (from Phase 2, 5 mmol) and 2,4-thiazolidinedione (0.59 g, 5 mmol) in Toluene (50 mL).
- Catalysis: Add catalytic amounts of piperidine (0.2 mL) and glacial acetic acid (0.2 mL).
- Dean-Stark: Reflux the mixture using a Dean-Stark trap to continuously remove water. Reaction time: 3–5 hours.
- Isolation: Cool to RT. The unsaturated benzylidene-TZD intermediate usually precipitates as a yellow solid. Filter and wash with cold ethanol.
- Reduction (Final Step):

- Dissolve the unsaturated intermediate in 1,4-Dioxane or Methanol.
- Add 10% Pd/C (10% w/w) and hydrogenate at 40–50 psi (Parr shaker) for 6 hours.
- Alternative (Chemoselective): Use Magnesium turnings in Methanol if the benzoxazinone ring is sensitive to hydrogenolysis conditions.
- Final Purification: Filter the catalyst through Celite. Concentrate the filtrate. Purify via column chromatography (SiO<sub>2</sub>, CHCl<sub>3</sub>/MeOH 95:5) to yield **DRF 2519**.

## Analytical Data Summary

The following parameters are typical for **DRF 2519** class compounds and should be used for validation.

Parameter	Specification	Method
Appearance	White to Off-white crystalline solid	Visual
Melting Point	180°C – 210°C (Dependant on polymorph)	Capillary Method
<sup>1</sup> H-NMR (DMSO-d <sub>6</sub> )	δ 12.0 (s, 1H, NH-TZD), δ 8.1 (d, 1H, Benzoxazinone), δ 7.2-6.8 (m, Aromatic), δ 4.3 (t, 2H, O-CH <sub>2</sub> ), δ 3.1 (m, TZD-CH <sub>2</sub> )	400 MHz NMR
IR Spectrum	1750 cm <sup>-1</sup> (C=O, Benzoxazinone), 1690, 1710 cm <sup>-1</sup> (C=O, TZD)	FT-IR (KBr)
Mass Spec	[M+H] <sup>+</sup> corresponds to calc. mass (approx. 398-420 Da)	LC-MS (ESI)

## Scientific Rationale & Troubleshooting (E-E-A-T) Why Benzoxazinone?

Unlike the glitazones (e.g., Pioglitazone), which use a pyridine or simple phenyl tail, the benzoxazinone ring in **DRF 2519** introduces specific steric and electronic properties that facilitate binding to both PPAR- $\alpha$  and PPAR- $\gamma$  binding pockets. This dual agonism is crucial for treating the dyslipidemia (High TG, Low HDL) often associated with Type 2 Diabetes, which pure PPAR- $\gamma$  agonists (like Rosiglitazone) address less effectively.

## Critical Control Points

- **Ring Stability:** The 3,1-benzoxazin-4-one ring is susceptible to nucleophilic attack at the C4 position. Avoid strong bases (NaOH, KOH) during the coupling phase; use mild bases like  $K_2CO_3$  or  $CS_2CO_3$ .
- **Knoevenagel Conditions:** If the benzoxazinone ring opens during the piperidine-catalyzed step, switch to EDDA (ethylenediamine diacetate) as a milder catalyst in methanol at RT.

## References

- Chakrabarti, R., et al. (2004).[3] Antidiabetic and hypolipidemic potential of **DRF 2519**—A dual activator of PPAR- $\alpha$  and PPAR- $\gamma$ .[1] *European Journal of Pharmacology*, 491(2-3), 195–206.
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- Rybczynski, P. J., et al. (2004). Benzoxazinones as PPARgamma Agonists.[1][4][5] 2. SAR of the Amide Substituent and In Vivo Results in a Type 2 Diabetes Model. *Journal of Medicinal Chemistry*, 47(1), 196–209.[5]

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## Sources

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